5-Bromo-1-butyl-1H-indazole

Descripción general

Descripción

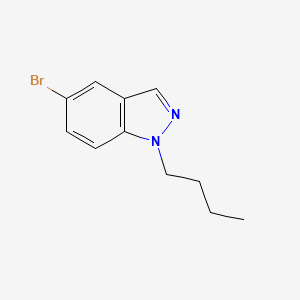

5-Bromo-1-butyl-1H-indazole is a chemical compound that belongs to the indazole family This compound is characterized by the presence of a bromine atom at the 5th position and a butyl group at the 1st position of the indazole ring Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindazole and butyl bromide.

Alkylation Reaction: The key step involves the alkylation of 5-bromoindazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-butyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide or dimethylformamide.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Yield various substituted indazoles depending on the nucleophile used.

Coupling Reactions: Produce biaryl compounds or other complex structures with diverse functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Uses:

5-Bromo-1-butyl-1H-indazole and its derivatives have shown promise in medicinal chemistry, particularly due to their interaction with cannabinoid receptors. These compounds are being investigated for their potential as synthetic cannabinoids, which mimic the effects of natural cannabinoids found in cannabis.

- Cannabinoid Receptor Affinity: Research indicates that brominated indazole derivatives exhibit varying affinities for cannabinoid receptors CB1 and CB2. Specifically, the introduction of bromine at the 5 position enhances binding affinity compared to non-brominated analogs .

- Analgesic Properties: Some studies suggest that these compounds may possess analgesic properties, making them candidates for pain management therapies. The structure-activity relationship (SAR) of these compounds is crucial for optimizing their therapeutic potential .

Forensic Science

Detection in Seized Samples:

The emergence of synthetic cannabinoids has posed challenges for law enforcement and toxicology. This compound has been identified in seized samples, highlighting its relevance in forensic science.

- Case Studies: The detection of this compound in forensic samples has been documented, with significant findings reported by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). In particular, it was first reported in Hungary in 2021 and subsequently identified in various other regions including the United States and South Korea .

- Toxicological Analysis: Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify metabolites of this compound. Understanding its metabolic pathways is essential for developing reliable biomarkers for detection in biological samples .

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-butyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and butyl group contribute to its binding affinity and specificity. The compound can inhibit or activate biological pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-1-methyl-1H-indazole: Similar structure but with a methyl group instead of a butyl group.

5-Bromo-1-ethyl-1H-indazole: Contains an ethyl group at the 1st position.

5-Bromo-1-propyl-1H-indazole: Features a propyl group at the 1st position.

Uniqueness

5-Bromo-1-butyl-1H-indazole is unique due to the presence of the butyl group, which influences its chemical reactivity and biological activity. The length and hydrophobicity of the butyl group can affect the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from its methyl, ethyl, and propyl analogs.

Actividad Biológica

5-Bromo-1-butyl-1H-indazole (CAS: 1280786-85-7) is a compound belonging to the indazole family, characterized by its unique brominated structure and butyl side chain. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and cannabinoid receptor interactions.

Chemical Structure and Properties

The structure of this compound is defined by the presence of a bromine atom at the 5-position of the indazole ring, along with a butyl group attached to the nitrogen atom. This configuration influences both its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄BrN₃ |

| Molecular Weight | 283.16 g/mol |

| Melting Point | 407 K (134 °C) |

| Solubility | Soluble in organic solvents |

Target Interactions

This compound interacts with various biological targets through several mechanisms:

- Cannabinoid Receptors : It has been shown to activate both CB1 and CB2 receptors, which are pivotal in mediating psychoactive effects and other physiological responses. The compound's bromination enhances its affinity for these receptors, making it a candidate for synthetic cannabinoid receptor agonists (SCRAs) .

Biochemical Pathways

Indazole derivatives, including this compound, are known to affect multiple biochemical pathways. They can influence:

- Inflammatory Responses : By modulating cytokine release and inflammatory mediators.

- Neurotransmitter Systems : Potentially affecting dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Cannabinoid Activity : Research indicates that this compound exhibits significant activity at cannabinoid receptors. For instance, it was found that the EC50 values for CB1 activation were around 4744 nM, indicating moderate potency compared to other analogs .

- Anti-inflammatory Effects : In vitro assays have demonstrated that indazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating its utility in developing antimicrobial agents .

Synthetic Cannabinoid Receptor Agonists (SCRAs)

A notable study examined the activity of several SCRAs, including this compound. The findings revealed that while this compound retains intrinsic cannabinoid activity, its potency is lower than that of other butylated analogs. Specifically, it exhibited reduced efficacy at CB2 receptors compared to its tailed counterparts, highlighting the impact of structural modifications on biological activity .

Propiedades

IUPAC Name |

5-bromo-1-butylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKCPFIDHKMCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682484 | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-85-7 | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.